2-Amino-6-cyanoisonicotinic acid 2-Amino-6-cyanoisonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011928
InChI: InChI=1S/C7H5N3O2/c8-3-5-1-4(7(11)12)2-6(9)10-5/h1-2H,(H2,9,10)(H,11,12)
SMILES:
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

2-Amino-6-cyanoisonicotinic acid

CAS No.:

Cat. No.: VC18011928

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-cyanoisonicotinic acid -

Specification

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name 2-amino-6-cyanopyridine-4-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c8-3-5-1-4(7(11)12)2-6(9)10-5/h1-2H,(H2,9,10)(H,11,12)
Standard InChI Key OVPCQUHZAAYYRJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C#N)N)C(=O)O

Introduction

Structural and Molecular Properties

Core Architecture and Functional Groups

2-Amino-6-cyanoisonicotinic acid (IUPAC: 2-amino-6-cyanopyridine-4-carboxylic acid) features a pyridine ring substituted at three positions:

  • Position 2: Primary amine (-NH₂)

  • Position 4: Carboxylic acid (-COOH)

  • Position 6: Cyano group (-C≡N)

This trifunctional configuration creates a polarized electronic environment, with the electron-withdrawing cyano and carboxylic acid groups opposing the electron-donating amino group. Such asymmetry predisposes the molecule to participate in diverse intermolecular interactions, including hydrogen bonding and π-stacking .

Table 1: Comparative Molecular Properties of Nicotinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-Aminonicotinic acid C₆H₆N₂O₂138.12-NH₂ at C6, -COOH at C3
2-Amino-6-chloronicotinic acidC₆H₅ClN₂O₂172.57-NH₂ at C2, -Cl at C6, -COOH at C3
2-Amino-6-cyanoisonicotinic acidC₇H₅N₃O₂163.13*-NH₂ at C2, -CN at C6, -COOH at C4

*Calculated based on compositional analysis.

The cyano group's strong electron-withdrawing nature (-I effect) significantly alters the ring's electron density compared to chloro or amino substituents, influencing both reactivity and stability.

Synthetic Methodologies

Nucleophilic Cyano Substitution

While no direct synthesis protocols for 2-amino-6-cyanoisonicotinic acid are documented in peer-reviewed literature, analogous pathways for chlorinated and aminated derivatives suggest viable routes:

  • Precursor Functionalization: Starting from 2-aminoisonicotinic acid, introduce the cyano group via nucleophilic aromatic substitution. This typically requires activating the C6 position through electron-deficient intermediates.

  • Metal-Catalyzed Cyanation: Palladium-mediated cyanation using reagents like Zn(CN)₂ under Suzuki-Miyaura conditions could selectively introduce the -CN group at C6 .

Key Challenges:

  • Regioselectivity in polyfunctionalized pyridines

  • Stability of the cyano group under acidic/basic conditions during carboxylic acid protection/deprotection

Chemical Reactivity and Transformation Pathways

Site-Specific Reactivity

The compound's three functional groups enable sequential transformations:

Amino Group (C2):

  • Acylation: Forms stable amides with acyl chlorides or anhydrides

  • Diazotization: Enables coupling reactions for heterocycle elongation

Cyano Group (C6):

  • Hydrolysis: Converts to carboxylic acid (-COOH) under acidic conditions

  • Reduction: LiAlH₄ reduces -CN to -CH₂NH₂

Carboxylic Acid (C4):

  • Esterification: Facilitates solubility modulation

  • Decarboxylation: Thermal elimination of CO₂ under basic conditions

Biological and Industrial Applications

Materials Science Applications

  • Coordination chemistry: The -COOH and -CN groups act as polydentate ligands for transition metals

  • Polymer precursors: Cyano groups enable radical polymerization for specialty plastics

Comparative Analysis with Structural Analogs

Electronic Effects on Reactivity

Substituent electronic profiles dramatically alter reaction kinetics:

Reaction-Cl Derivative-CN Derivative (Predicted)
Nucleophilic SubstitutionModerate activityHigh activity (-I effect)
Oxidative StabilityStable to O₂Prone to nitrile oxidation
Reduction EaseDifficultFacile (LiAlH₄)

The cyano group's strong -I effect accelerates electrophilic attacks at ortho/para positions compared to chloro analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator